Cas no 56157-93-8 (3-Hydroxy-benzenesulfonyl chloride)

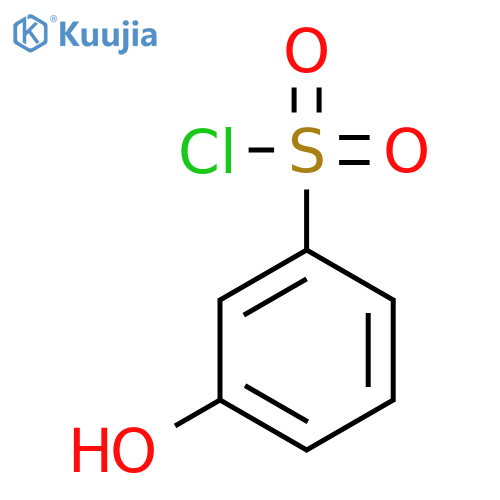

56157-93-8 structure

商品名:3-Hydroxy-benzenesulfonyl chloride

3-Hydroxy-benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-hydroxybenzenesulfonyl chloride

- M-HYDROXYBENZENESULPHONYL CHLORIDE

- DTXSID50204692

- 56157-93-8

- 3-Hydroxybenzene-1-sulfonyl chloride

- 3-Hydroxy-benzenesulfonyl chloride

- CS-0244355

- SCHEMBL792436

- AKOS006334836

- KVJJEIFIJQCJSP-UHFFFAOYSA-N

- 3-Hydroxybenzene-1-sulfonylchloride

- EN300-276068

- 3-hydroxybenzene sulfonyl chloride

-

- MDL: MFCD19200133

- インチ: InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H

- InChIKey: KVJJEIFIJQCJSP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)S(=O)(=O)Cl)O

計算された属性

- せいみつぶんしりょう: 191.96485

- どういたいしつりょう: 191.9647929g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

- PSA: 54.37

3-Hydroxy-benzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315025-250mg |

3-Hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 98% | 250mg |

¥6008.00 | 2024-05-08 | |

| TRC | H876875-10mg |

3-Hydroxy-benzenesulfonyl chloride |

56157-93-8 | 10mg |

$ 95.00 | 2022-06-04 | ||

| TRC | H876875-50mg |

3-Hydroxy-benzenesulfonyl chloride |

56157-93-8 | 50mg |

$ 340.00 | 2022-06-04 | ||

| TRC | H876875-5mg |

3-Hydroxy-benzenesulfonyl chloride |

56157-93-8 | 5mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-276068-5.0g |

3-hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 95.0% | 5.0g |

$2900.0 | 2025-03-20 | |

| Enamine | EN300-276068-0.05g |

3-hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 95.0% | 0.05g |

$232.0 | 2025-03-20 | |

| Enamine | EN300-276068-0.5g |

3-hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 95.0% | 0.5g |

$780.0 | 2025-03-20 | |

| A2B Chem LLC | AY12712-2.5g |

3-hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 95% | 2.5g |

$2098.00 | 2024-04-19 | |

| 1PlusChem | 1P01FQA0-100mg |

3-hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 95% | 100mg |

$491.00 | 2023-12-16 | |

| Aaron | AR01FQIC-10g |

3-hydroxybenzene-1-sulfonyl chloride |

56157-93-8 | 95% | 10g |

$5937.00 | 2023-12-15 |

3-Hydroxy-benzenesulfonyl chloride 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

56157-93-8 (3-Hydroxy-benzenesulfonyl chloride) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量